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N-(4-oxocyclohexyl)methanesulfonamide
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Overview
Description
N-(4-oxocyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol It is characterized by the presence of a sulfonamide group attached to a cyclohexyl ring with a ketone functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexyl)methanesulfonamide typically involves the reaction of 4-oxocyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified to obtain the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-oxocyclohexyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-oxocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-oxocyclohexyl)methanesulfonamide: A similar compound with a methyl group attached to the nitrogen atom.
Methanesulfonamide, N-(4-oxocyclohexyl)-: Another similar compound with slight variations in the structure.
Uniqueness
N-(4-oxocyclohexyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Biological Activity
N-(4-oxocyclohexyl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, which are known for their broad-spectrum biological activities. The chemical structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial action of several sulfonamide compounds against various bacterial strains. The results demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
This compound | Effective | Moderate |
This compound's mechanism may involve the inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamides.
2. Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value significantly lower than conventional chemotherapeutic agents, indicating higher potency in inhibiting cancer cell growth.
Cancer Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 5.3 |
MCF-7 (Breast) | 3.2 |
HeLa (Cervical) | 4.8 |
The compound's anticancer mechanism may involve apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been studied for its ability to inhibit specific enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. Studies indicate that this compound exhibits competitive inhibition with an IC50 value significantly lower than that of established inhibitors like lovastatin.
Enzyme | IC50 (nM) |
---|---|
HMG-CoA Reductase | 11 |
Lovastatin | 100 |
This inhibition suggests potential applications in treating hypercholesterolemia.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antioxidant Activity : A DPPH assay showed that this compound possesses moderate antioxidant properties, which may contribute to its overall biological profile.
- Neuroprotective Effects : In vivo studies demonstrated that this compound could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
N-(4-oxocyclohexyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNVCAIEUGKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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